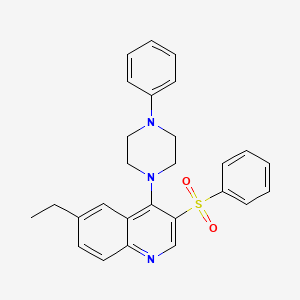
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases. The compound has been shown to have a high affinity for specific receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases. In addition, it has been shown to have neuroprotective effects, which may be due to its ability to bind to specific receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its potential use as a chemotherapeutic agent and a treatment for neurodegenerative diseases. In addition, the compound has been shown to have a high affinity for specific receptors in the brain, which may make it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for cancer and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, future research could focus on developing new analogs of the compound with improved efficacy and reduced toxicity. Finally, the compound's potential as a tool for studying specific receptors in the brain could be further explored.
Méthodes De Synthèse
The synthesis of 6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline involves the reaction of 6-ethyl-3-(phenylsulfonyl)quinoline with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product can be optimized by adjusting the reaction parameters.
Applications De Recherche Scientifique
6-Ethyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a significant inhibitory effect on the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. In addition, it has been shown to have neuroprotective effects, and it has been proposed as a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-21-13-14-25-24(19-21)27(26(20-28-25)33(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)22-9-5-3-6-10-22/h3-14,19-20H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQXLXREFXTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2618763.png)
![6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2618764.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2618765.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)

![Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate](/img/structure/B2618769.png)
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)
![Methyl 4-((4-oxo-9-(pyridin-4-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2618775.png)

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)